N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylthio)phenyl)acetamide

Catalog No.
S3050005
CAS No.
1448130-20-8
M.F
C22H29NO3S
M. Wt
387.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2...

CAS Number

1448130-20-8

Product Name

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylthio)phenyl)acetamide

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide

Molecular Formula

C22H29NO3S

Molecular Weight

387.54

InChI

InChI=1S/C22H29NO3S/c1-16(2)27-20-11-7-17(8-12-20)13-21(24)23-15-22(3,25)14-18-5-9-19(26-4)10-6-18/h5-12,16,25H,13-15H2,1-4H3,(H,23,24)

InChI Key

WWRGTYSMQNCPEG-UHFFFAOYSA-N

SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC(C)(CC2=CC=C(C=C2)OC)O

Solubility

not available

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylthio)phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes various functional groups that contribute to its chemical properties. This compound features a hydroxyl group, methoxy group, and an isopropylthio group, making it a candidate for diverse biological activities and applications in medicinal chemistry.

  • Acid-Base Reactions: The hydroxyl group can participate in acid-base reactions, acting as a weak acid or base depending on the environment.
  • Nucleophilic Substitution: The presence of the isopropylthio group may allow for nucleophilic substitution reactions, particularly under conditions favoring thiol reactivity.
  • Esterification: The acetamide group can undergo esterification with various acids, potentially leading to derivatives with modified biological activity.

Preliminary studies suggest that N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylthio)phenyl)acetamide exhibits notable biological activities, including:

  • Antioxidant Properties: The methoxy and hydroxyl groups may contribute to its ability to scavenge free radicals.
  • Anti-inflammatory Effects: Similar compounds have shown potential in reducing inflammation, indicating that this compound may possess similar properties.
  • Antimicrobial Activity: The structural components suggest potential efficacy against various microbial strains, although specific studies are needed to confirm this.

The synthesis of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylthio)phenyl)acetamide can be achieved through several methods:

  • Multi-step Synthesis: This method involves the sequential formation of each functional group starting from simpler precursors. For instance:
    • Initial formation of the 4-methoxyphenyl moiety.
    • Introduction of the isopropylthio group through a nucleophilic substitution reaction.
    • Final acetamide formation via acylation.
  • One-pot Synthesis: Recent advancements in synthetic chemistry may allow for a one-pot reaction where all components are combined simultaneously under optimized conditions to yield the target compound efficiently.

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylthio)phenyl)acetamide has potential applications in:

  • Pharmaceutical Industry: Due to its predicted biological activities, it could serve as a lead compound for drug development targeting inflammatory diseases or microbial infections.
  • Cosmetic Products: Its antioxidant properties make it suitable for incorporation into skincare formulations aimed at reducing oxidative stress.
  • Agricultural Chemicals: If proven effective against pathogens, it may find use as a biopesticide.

Interaction studies involving N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylthio)phenyl)acetamide could focus on:

  • Protein Binding: Evaluating how this compound interacts with various biomolecules such as enzymes or receptors can elucidate its mechanism of action.
  • Synergistic Effects: Investigating combinations with other therapeutic agents to enhance efficacy or reduce side effects.

Several compounds share structural similarities with N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylthio)phenyl)acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-MethoxyacetanilideMethoxy group, acetamideCommonly used as an analgesic
IsopropylthioacetophenoneIsopropylthio groupExhibits unique reactivity patterns
2-Hydroxy-N-methylacetamideHydroxymethyl and acetamideKnown for its role in drug synthesis

The uniqueness of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylthio)phenyl)acetamide lies in its combination of multiple functional groups that provide diverse biological activities and potential applications not fully explored in similar compounds.

XLogP3

3.9

Dates

Modify: 2023-08-18

Explore Compound Types